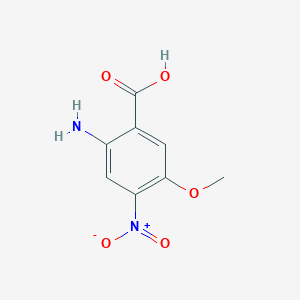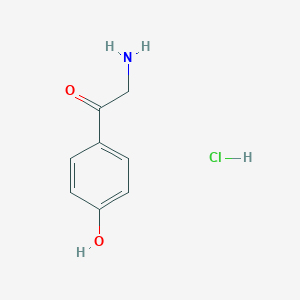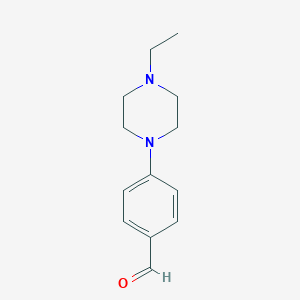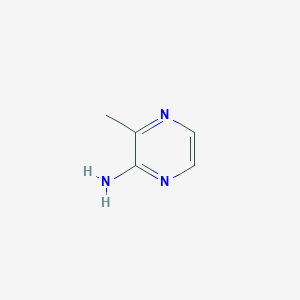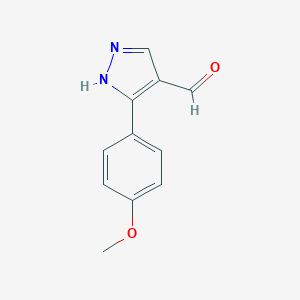![molecular formula C13H13NS B112270 2'-(Methylthio)-[1,1'-biphenyl]-4-amine CAS No. 209731-61-3](/img/structure/B112270.png)
2'-(Methylthio)-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2’-(Methylthio)-[1,1’-biphenyl]-4-amine” appears to be a biphenyl derivative with a methylthio group and an amine group. Biphenyls are aromatic compounds consisting of two phenyl rings connected by a single bond. The methylthio group (-SCH3) and the amine group (-NH2) are functional groups that can significantly influence the compound’s properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the methylthio and amine groups onto the biphenyl core. This could potentially be achieved through various organic reactions, such as nucleophilic substitution or addition reactions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl core might allow for some degree of rotation around the central bond, and the electron-rich nature of the sulfur and nitrogen atoms could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group is a common nucleophile and can participate in a variety of reactions, while the sulfur atom in the methylthio group can also be involved in certain types of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, the nature of its functional groups, and its overall polarity. These could influence properties like solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación
1. Rhodium-Catalysed C–H Oxidative Alkenylation/Cyclization
- Application Summary : This compound is used in the rhodium-catalysed reaction of aromatic amides with maleimides, resulting in isoindolone spirosuccinimides .
- Methods of Application : The reaction proceeds under aerobic, metal oxidant-free, and solvent-free conditions . The reaction involves several steps: oxidative addition of the ortho C–H bond and the migratory insertion of the maleimide, insertion of a second molecule of maleimide into a Rh–C bond in a rhodacycle with the formation of a C–C bond and subsequent ligand–ligand hydrogen transfer (LLHT), C–N bond formation between the amide and the maleimide, and PivOH protonation .
- Results or Outcomes : The reaction gives isoindolone spirosuccinimides as products .
2. Synthesis of Thiophene Derivatives
- Application Summary : This compound is used in the synthesis of thiophene derivatives by cyclization of functionalized alkynes .
- Methods of Application : The synthesis involves the cyclization of readily available S-containing alkyne substrates .
- Results or Outcomes : The process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .
3. Agonist for the P2γ Purinergic Receptor
- Application Summary : 2’-(Methylthio)-[1,1’-biphenyl]-4-amine is an ATP analog that is a more selective agonist of the P2γ purinergic receptor .
- Methods of Application : The compound is used as an agonist for the P2γ purinergic receptor .
- Results or Outcomes : The compound is a more selective agonist of the P2γ purinergic receptor .
4. Applications in Biodevices
- Application Summary : This compound is used in the design, synthesis, and application of 2-methacryloyloxyethyl phosphorylcholine polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .
- Methods of Application : The compound is used in the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
- Results or Outcomes : The compound has shown an outstanding ability to prevent nonspecific protein adsorption, making it an excellent material for the construction of biocompatible surfaces and interfaces .
5. Synthesis of Novel Thiazole Derivatives
- Application Summary : This compound is used in the synthesis of novel thiazole derivatives through a four-step method .
- Methods of Application : The synthesis involves the cyclization of readily available S-containing alkyne substrates .
- Results or Outcomes : The process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .
6. Synthesis of 2’-(Methylthio)biphenyl-3-carboxylic Acid
- Application Summary : This compound is used in the synthesis of 2’-(Methylthio)biphenyl-3-carboxylic acid .
- Methods of Application : The compound is synthesized through a series of chemical reactions .
- Results or Outcomes : The compound is synthesized in good yield .
4. Applications in Biodevices
- Application Summary : This compound is used in the design, synthesis, and application of 2-methacryloyloxyethyl phosphorylcholine polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .
- Methods of Application : The compound is used in the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
- Results or Outcomes : The compound has shown an outstanding ability to prevent nonspecific protein adsorption, making it an excellent material for the construction of biocompatible surfaces and interfaces .
5. Synthesis of Novel Thiazole Derivatives
- Application Summary : This compound is used in the synthesis of novel thiazole derivatives through a four-step method .
- Methods of Application : The synthesis involves the cyclization of readily available S-containing alkyne substrates .
- Results or Outcomes : The process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .
6. Synthesis of 2’-(Methylthio)biphenyl-3-carboxylic Acid
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk.
Direcciones Futuras
Future research on this compound could involve exploring its synthesis, characterizing its properties, and investigating its potential applications. This could include studying its reactivity, its behavior in various conditions, or its interactions with other molecules.
Please note that this is a general analysis based on the structure of the compound and common chemical principles. For a detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have more specific information or context about this compound, I could potentially provide a more detailed analysis.
Propiedades
IUPAC Name |
4-(2-methylsulfanylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLHVUBLPZUJIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445047 |
Source


|
| Record name | 2'-(Methylsulfanyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Methylthio)-[1,1'-biphenyl]-4-amine | |
CAS RN |
209731-61-3 |
Source


|
| Record name | 2'-(Methylsulfanyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


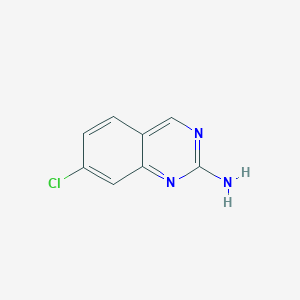
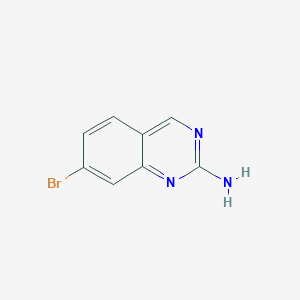
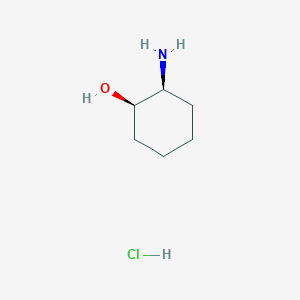
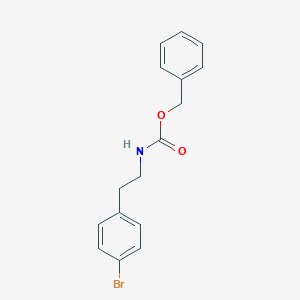
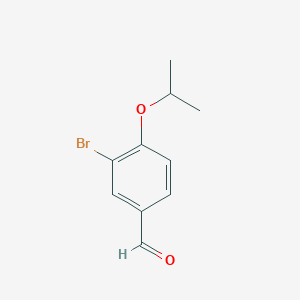
![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)
